2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride
Overview
Description
“2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride” is a chemical compound with the CAS Number: 1354951-26-0 . It is a white to off-white powder that is water-soluble and can be easily dissolved in various organic solvents.
Molecular Structure Analysis
The molecular formula of this compound is C8H17Cl2N3 . The InChI code is 1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H .Physical And Chemical Properties Analysis
This compound is a white to off-white powder. It is water-soluble and can be easily dissolved in various organic solvents. The molecular weight is 226.15 .Scientific Research Applications
Anodic Oxidation and Chemical Reactivity
- The anodic behavior of cardiotonic drugs and compounds with similar structures, including "2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride," was investigated, revealing insights into their oxidation potentials and sensitivity to oxygen in alkaline solutions (Hagen, Klauschenz, & Pragst, 1987).
Synthesis of Novel Compounds
- Research on iodides and enantiopure beta-amino esters mediated by potassium carbonate in acetonitrile led to the synthesis of quinolizidinones or indolizidinones, showcasing the compound's utility in creating complex chemical structures (Ma & Zhu, 2001).
Chemical Transformations and Mechanisms
- Studies on the reversible ring opening in acetonitrile of N-alkoxypyridinium salts with various amines, including piperidine, highlight the compound's role in facilitating significant chemical transformations through competitive cyclization mechanisms (Sliwa & Tartar, 1979).
Self-Assembly and Hydrogen Bonding
- Investigations into the self-assembly and hydrogen bonding capabilities of compounds synthesized from benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate in the presence of piperidine have expanded understanding of molecular interactions and assembly processes (Bararjanian, Balalaie, Rominger, & Barouti, 2010).
Hydrogen Bonding in Acetonitrile
- The formation of hydrogen-bonded complexes between stronger nitrogen bases and their conjugate acids in acetonitrile was explored, indicating the significance of such interactions in understanding the solvation and stability of nitrogen-containing compounds (Coetzee, Padmanabhan, & Cunningham, 1964).
Novel Synthetic Methods and Applications
- Research into the reactions of N,N-unsubstituted selenoureas with chloroacetonitrile demonstrated innovative synthetic routes to 2-amino-1,3-selenazoles, showcasing the versatility of "2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride" in facilitating novel chemical syntheses (Koketsu, Tanaka, & Ishihara, 2005).
Safety And Hazards
properties
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]acetonitrile;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c9-3-5-11-4-1-2-8(6-10)7-11;;/h8H,1-2,4-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMVVPJXZANJEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC#N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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